molecular formula C10H12N2O2 B13695143 1-(6-Methoxy-3-pyridyl)-2-pyrrolidinone

1-(6-Methoxy-3-pyridyl)-2-pyrrolidinone

Cat. No.: B13695143
M. Wt: 192.21 g/mol
InChI Key: KNFXAKZESUEKEL-UHFFFAOYSA-N
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Description

1-(6-Methoxy-3-pyridyl)-2-pyrrolidinone is a heterocyclic compound that features a pyridyl group substituted with a methoxy group at the 6-position and a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Methoxy-3-pyridyl)-2-pyrrolidinone typically involves the reaction of 6-methoxy-3-pyridinecarboxylic acid with reagents that facilitate the formation of the pyrrolidinone ring. One common method includes the cyclization of 6-methoxy-3-pyridinecarboxylic acid with an appropriate amine under acidic or basic conditions to form the desired pyrrolidinone structure.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization process efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Methoxy-3-pyridyl)-2-pyrrolidinone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The pyrrolidinone ring can be reduced to form a pyrrolidine ring.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 1-(6-Hydroxy-3-pyridyl)-2-pyrrolidinone.

    Reduction: Formation of 1-(6-Methoxy-3-pyridyl)pyrrolidine.

    Substitution: Formation of various substituted pyrrolidinone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(6-Methoxy-3-pyridyl)-2-pyrrolidinone involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(6-Methoxy-3-pyridyl)-3-(4-nitrophenyl)urea
  • (6-Methoxy-3-pyridyl)methanamine
  • 1-(5-Fluoro-6-methoxy-3-pyridinyl)methanamine

Comparison: 1-(6-Methoxy-3-pyridyl)-2-pyrrolidinone is unique due to its specific structural features, such as the combination of a methoxy-substituted pyridyl group and a pyrrolidinone ring

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

1-(6-methoxypyridin-3-yl)pyrrolidin-2-one

InChI

InChI=1S/C10H12N2O2/c1-14-9-5-4-8(7-11-9)12-6-2-3-10(12)13/h4-5,7H,2-3,6H2,1H3

InChI Key

KNFXAKZESUEKEL-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)N2CCCC2=O

Origin of Product

United States

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